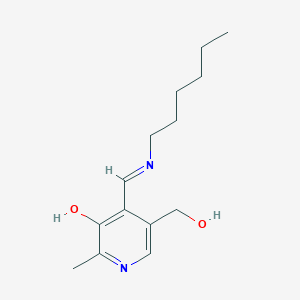
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₃H₁₇BrCl₂O It is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a pentane backbone, which is further substituted with a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products:
Substitution: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol derivatives.
Oxidation: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-one.
Reduction: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentane.
Applications De Recherche Scientifique
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4,4-dichloro-2-phenylpentan-2-ol
- 1-Bromo-4,4-dichloro-2-(4-methylphenyl)pentan-2-ol
- 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)butan-2-ol
Uniqueness: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. The dimethylphenyl group also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
60276-60-0 |
|---|---|
Formule moléculaire |
C13H17BrCl2O |
Poids moléculaire |
340.1 g/mol |
Nom IUPAC |
1-bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol |
InChI |
InChI=1S/C13H17BrCl2O/c1-9-4-10(2)6-11(5-9)13(17,8-14)7-12(3,15)16/h4-6,17H,7-8H2,1-3H3 |
Clé InChI |
YLZGHFWFGJDCNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(CC(C)(Cl)Cl)(CBr)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
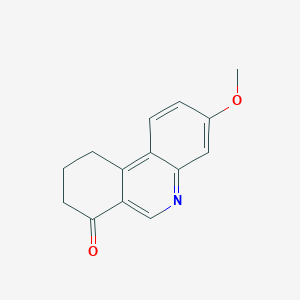
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)


![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
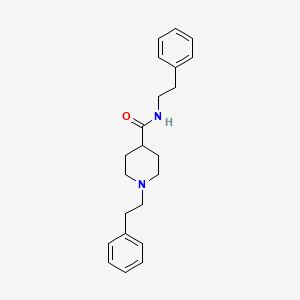
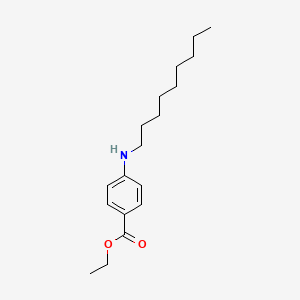
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
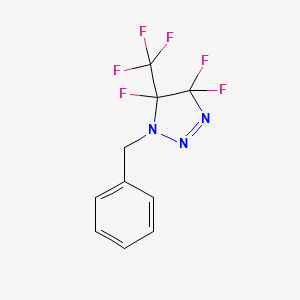

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
